4-Fluoro-5-methylpicolinic acid CAS 1211530-15-2 properties
4-Fluoro-5-methylpicolinic acid CAS 1211530-15-2 properties
The following technical guide details the properties, synthesis, and applications of 4-Fluoro-5-methylpicolinic acid. This document is structured for researchers in medicinal chemistry and process development, prioritizing actionable data and mechanistic insight over generic descriptions.
CAS: 1211530-15-2 | Formula: C
Chemical Identity & Physical Properties
4-Fluoro-5-methylpicolinic acid is a substituted pyridine derivative characterized by a carboxylic acid at the C2 position, a fluorine atom at C4, and a methyl group at C5. This specific substitution pattern makes it a highly valued scaffold in Fragment-Based Drug Discovery (FBDD), particularly for modulating metabolic stability and optimizing ligand-protein binding interactions in kinase inhibitors.
Physicochemical Profile
| Property | Value / Description | Source/Note |
| IUPAC Name | 4-Fluoro-5-methylpyridine-2-carboxylic acid | Standard Nomenclature |
| CAS Number | 1211530-15-2 | [1] |
| Molecular Weight | 155.13 g/mol | Calculated |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Predicted based on logP |
| pKa (Acid) | ~3.5 - 4.0 (Predicted) | Typical for picolinic acids |
| pKa (Pyridine N) | ~1.5 - 2.5 (Predicted) | Reduced basicity due to F-substitution |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) | Hygroscopic potential |
Synthesis & Manufacturing Methodologies
While direct isolation from natural sources is non-existent, the industrial synthesis of CAS 1211530-15-2 typically follows a Palladium-Catalyzed Carbonylation route. This method is preferred over traditional oxidation of methyl groups due to the sensitivity of the 5-methyl group and the difficulty of selectively oxidizing a 2-methyl precursor in the presence of other functionalities.
Primary Route: Carbonylation of 2-Chloro-4-fluoro-5-methylpyridine
This route utilizes the commercially available building block 2-Chloro-4-fluoro-5-methylpyridine (CAS 1227574-24-4) . The chlorine atom at the C2 position is activated for oxidative addition by palladium, allowing for the insertion of carbon monoxide.
Reaction Scheme (DOT Visualization)
Figure 1: Palladium-catalyzed carbonylation route for high-purity synthesis.
Detailed Protocol (Step-by-Step)
Step 1: Carbonylation (Ester Formation)
-
Charge: In a high-pressure autoclave, dissolve 2-Chloro-4-fluoro-5-methylpyridine (1.0 eq) in anhydrous Methanol (10 V).
-
Catalyst System: Add Pd(OAc)
(5 mol%) and the ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene, 6 mol%). -
Base: Add Triethylamine (TEA, 2.0 eq) to neutralize the HCl generated.
-
Reaction: Pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar) and heat to 80°C for 12–16 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate the filtrate to obtain the methyl ester intermediate.
Step 2: Hydrolysis
-
Dissolution: Dissolve the crude ester in THF:Water (3:1).
-
Saponification: Add LiOH
H O (2.5 eq) and stir at room temperature for 4 hours. -
Isolation: Acidify the mixture with 1N HCl to pH 3–4. The product, 4-Fluoro-5-methylpicolinic acid, will precipitate.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Medicinal Chemistry Applications
The 4-Fluoro-5-methylpicolinic acid scaffold is a critical bioisostere in drug design, particularly for Kinase Inhibitors and Immunology targets .
The "Fluorine Effect" & Metabolic Stability
The introduction of fluorine at the C4 position serves two distinct mechanistic purposes:
-
Metabolic Blocking: The C4 position of the pyridine ring is electronically susceptible to nucleophilic attack or oxidative metabolism. Fluorine substitution blocks this site, significantly extending the half-life (
) of the drug candidate [3]. -
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This is crucial when the pyridine ring is designed to act as a hydrogen bond acceptor in the hinge region of a kinase ATP-binding pocket, as it fine-tunes the donor-acceptor strength.
Structural Logic in Kinase Inhibition
In many kinase inhibitors (e.g., PI3K, EGFR), the pyridine nitrogen functions as a key H-bond acceptor. The 5-methyl group provides a hydrophobic handle that can occupy small "selectivity pockets" within the enzyme, improving selectivity over homologous kinases.
Mechanism of Action Diagram
Figure 2: Mechanistic contributions of the scaffold substituents to drug-target interaction.
Handling & Safety (GHS)
Signal Word: WARNING
| Hazard Statement | Description | Precautionary Measure |
| H302 | Harmful if swallowed. | Wash hands thoroughly after handling. |
| H315 | Causes skin irritation.[1] | Wear protective gloves/clothing. |
| H319 | Causes serious eye irritation.[1] | Wear eye protection/face shield. |
| H335 | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.
References
-
Sigma-Aldrich. (2025). 4-Fluoro-5-methylpicolinic acid Product Sheet. Retrieved from [2]
-
ChemicalBook. (2025). Properties of Fluorinated Pyridines. Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
CymitQuimica. (2025).[1] 2-Chloro-4-fluoro-5-methylpyridine Precursor Data. Retrieved from
